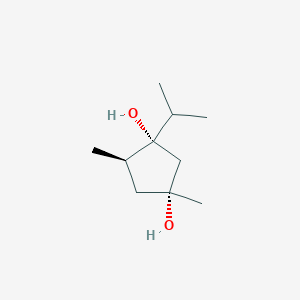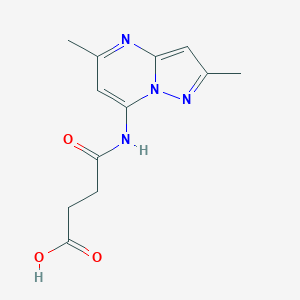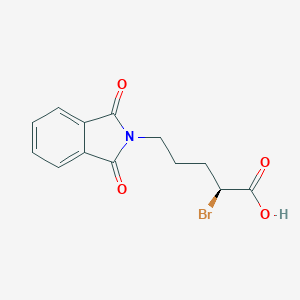
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)-, also known as 3-Butyl-2,3-epoxysuccinic acid, is a cyclic organic compound with a molecular formula of C8H12O4. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the epoxide functional group. This compound has also been shown to undergo ring-opening reactions, which can result in the formation of various derivatives.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- are not well documented. However, it has been shown to exhibit low toxicity in various cell lines and animal models. Further research is needed to fully understand the effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable reagent for various chemical reactions. However, one limitation of using this compound is its relatively high cost compared to other reagents.
Future Directions
There are several future directions for research on 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)-. One potential area of study is the development of new synthetic routes for this compound, which could lead to more efficient and cost-effective production methods. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the medical and environmental fields. Finally, the use of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- as a chiral building block in the synthesis of pharmaceuticals and agrochemicals is an area of research that could lead to the development of new drugs and crop protection agents.
Synthesis Methods
The synthesis of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is typically achieved through the epoxidation of maleic anhydride using peroxyacetic acid. This process results in the formation of a racemic mixture of 2,3-epoxysuccinic acid, which can then be separated into its individual enantiomers using chiral chromatography. The (2R,3S)-enantiomer of 2-Oxiranecarboxylic acid, 3-butyl-, can be obtained through this method with high purity and yield.
Scientific Research Applications
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential precursor for the synthesis of biodegradable polymers, which have applications in the medical and environmental fields. Additionally, this compound has been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
181378-55-2 |
|---|---|
Product Name |
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3S)-3-butyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
InChI Key |
HOZQSRMTDXZVPJ-NTSWFWBYSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](O1)C(=O)O |
SMILES |
CCCCC1C(O1)C(=O)O |
Canonical SMILES |
CCCCC1C(O1)C(=O)O |
synonyms |
Oxiranecarboxylic acid, 3-butyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)




![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)